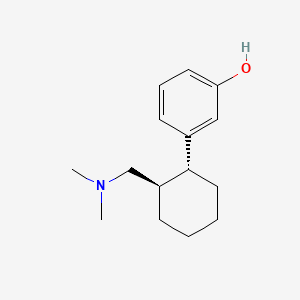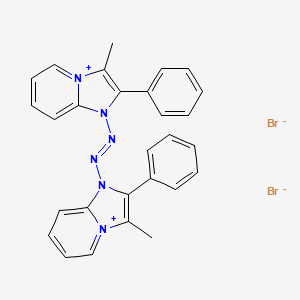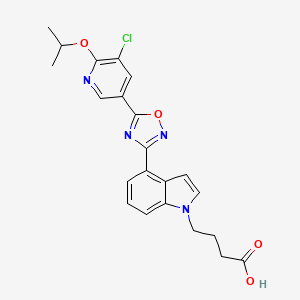
Gsk-2018682
説明
GSK-2018682 is a small molecule drug . It is a potent and selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1) . It has the potential to be an effective treatment for multiple sclerosis (MS) .
Molecular Structure Analysis
The molecular formula of GSK-2018682 is C22H21ClN4O4 . The InChIKey is NFIGDBFIDKDNIG-UHFFFAOYSA-N . The CAS Registry number is 1034688-30-6 .Chemical Reactions Analysis
GSK-2018682 is a selective S1P1 receptor modulator . The immunomodulatory properties of GSK-2018682 are related to functional antagonism of S1P1 on lymphocytes, resulting in sequestration of lymphocytes within the lymphoid organs .Physical And Chemical Properties Analysis
The molecular weight of GSK-2018682 is 440.9 g/mol . The molecular formula is C22H21ClN4O4 .科学的研究の応用
Research and Development Collaborations
GSK-2018682, a compound developed by GlaxoSmithKline (GSK), has been involved in various research and development collaborations. For instance, GSK has engaged in a project to study the effects of retosiban (a potential application of GSK-2018682) in human myometrium. This project, worth approximately $300,000, highlights GSK's commitment to exploring new therapeutic applications of its compounds (Xue et al., 2016).
Industry-Academia Collaborations
GSK has pioneered innovative industry-academia collaborations. A notable example is the partnership between the University of Nottingham and GSK, focusing on the discovery of potent and selective αvβ6 integrin antagonists, including the involvement of GSK-2018682. This collaboration provides practical experience and research insights for students, integrating real-world industrial applications into academic research (Macdonald et al., 2016).
Global Health Initiatives
GSK's commitment to addressing global health challenges is evident in its involvement in malaria vaccine development. The company has been dedicated to this cause since 1984, investing significant resources in research and development. This commitment includes exploring various compounds, potentially including GSK-2018682, to develop effective and safe malaria vaccines (Ballou & Cahill, 2007).
NCD Research in Africa
In the realm of non-communicable diseases (NCDs), GSK has initiated the Africa NCD Open Lab to support early career African scientists. This initiative aims to enhance understanding and management of NCDs in African populations, potentially involving research with compounds like GSK-2018682. This program emphasizes building research capacity and fostering innovative, locally relevant NCD research (Addo et al., 2020).
Catalysis Research
GSK-2018682 might also find applications in the field of catalysis. For instance, research supported by GSK, including the Singapore Economic Development Board under GSK-Singapore Partnership, involves the development of mesoporous niobium oxide spheres as catalysts. Such research could potentially involve exploring the catalytic properties of GSK-2018682 or similar compounds (Ghosh et al., 2014).
Safety And Hazards
将来の方向性
GSK-2018682 has been investigated for the treatment of Multiple Sclerosis, Relapsing-Remitting . It has completed Phase 1 trials . The information obtained in these studies will help to establish the optimal dosing form for future studies, and also determine the effect of food on the pharmacokinetics of GSK-2018682 .
特性
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid | |
CAS RN |
1034688-30-6 | |
| Record name | GSK-2018682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2018682 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2018682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



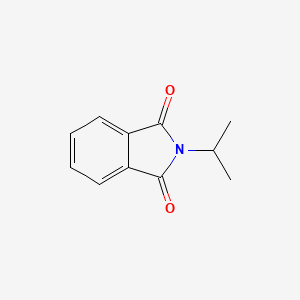
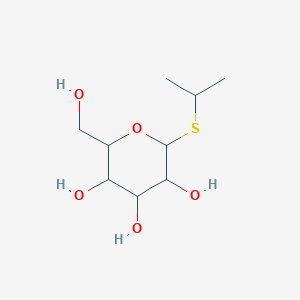
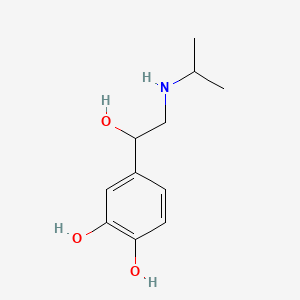
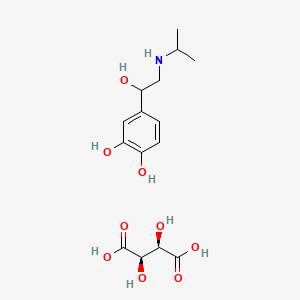
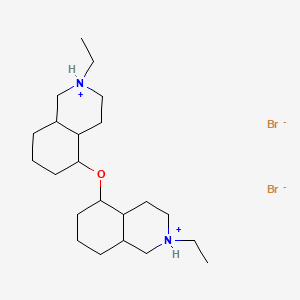
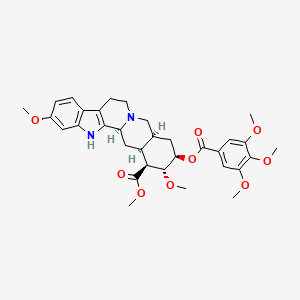
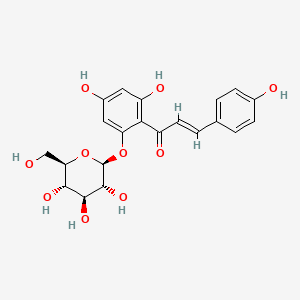
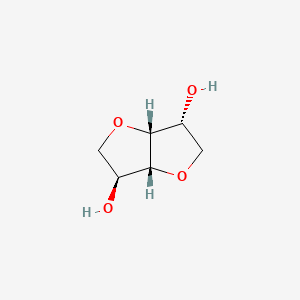
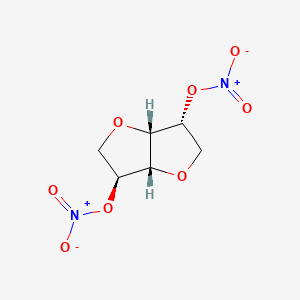
![2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672300.png)
![1-[4-(Azulenylmethyl)piperazinyl]-2-methoxybenzene](/img/structure/B1672301.png)
![N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1672303.png)
